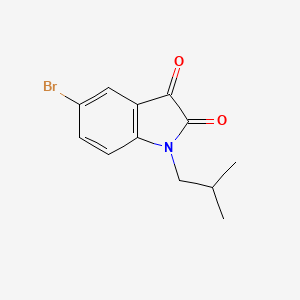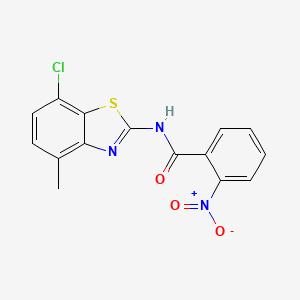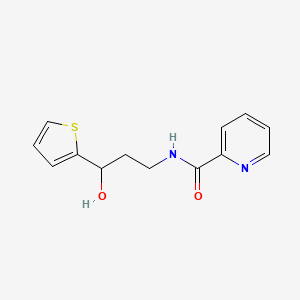
N-(3-hidroxi-3-(tiofen-2-il)propil)picolinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, also known as THPP, is a chemical compound with the molecular formula C13H14N2O2S . It has recently gained attention in various fields of research due to its biological properties and potential applications in industry.
Molecular Structure Analysis
The molecular structure of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide consists of a picolinamide moiety linked to a thiophene ring via a 3-hydroxypropyl chain . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, such as its melting point, boiling point, solubility, and stability, are crucial for its handling and storage . Unfortunately, the specific values for these properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno, como el compuesto en cuestión, han atraído a un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Propiedades Antiinflamatorias
Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas, como la antiinflamatoria . Por ejemplo, el suprofeno tiene un marco de tiofeno 2-sustituido y se conoce como un fármaco antiinflamatorio no esteroideo .
Propiedades Anticancerígenas
Los derivados del tiofeno también exhiben propiedades anticancerígenas . Esto los convierte en un área potencial de estudio para el desarrollo de nuevos tratamientos contra el cáncer.
Química Industrial
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Esto los hace valiosos en la preservación de superficies metálicas.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto los hace importantes en el campo de la electrónica.
Diodos Orgánicos de Emisión de Luz (OLED)
Los derivados del tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto los hace cruciales en la producción de tecnología de visualización.
Actividad Fungicida
Se ha encontrado que algunos derivados del tiofeno exhiben excelentes actividades fungicidas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fungicidas.
Biorreducción
El compuesto se ha utilizado en la biorreducción de N-metil-3-oxo-3-(tiofen-2-il)propanamida (MOTPA) a (S)-N-metil-3-hidroxi-3-(2-tienil)propionamida (MHTPA), que podría convertirse en N-metil-3-hidroxi-(2-tienil)-1-propanamina (MHTP), el precursor inmediato de la duloxetina, en un solo paso .
Mecanismo De Acción
Target of Action
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, also known as THPP, is a chemical compound that has recently gained attention in various fields of research due to its biological properties They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Análisis Bioquímico
Biochemical Properties
Thiophene and its substituted derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, are known to interact with various enzymes, proteins, and other biomolecules . They are reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
The exact cellular effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide are not fully understood yet. Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is not yet fully elucidated. It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide in laboratory settings are not well-documented. Studies on similar thiophene-based compounds have shown rapid (<100 fs) proton transfer dynamics, followed by vibrational relaxation .
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways that N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is involved in are not yet fully understood. Thiophene derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide within cells and tissues are not yet fully understood. Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is not yet known. Similar compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-11(12-5-3-9-18-12)6-8-15-13(17)10-4-1-2-7-14-10/h1-5,7,9,11,16H,6,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHNWKPCIWELSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

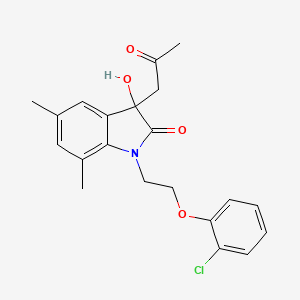
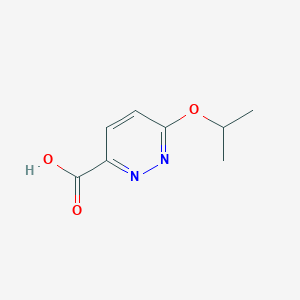
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)
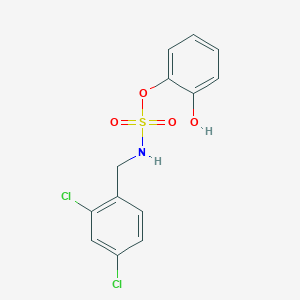
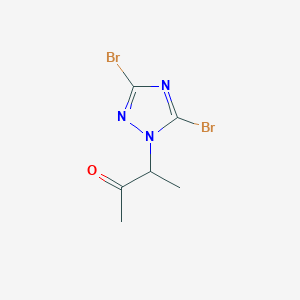
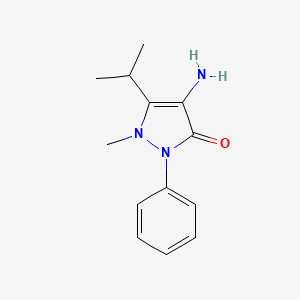
![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)
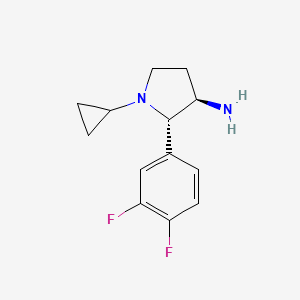
![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)
